molecular formula C16H30O4 B11750468 Diethyl 2,3-di-sec-butylsuccinate

Diethyl 2,3-di-sec-butylsuccinate

Cat. No.: B11750468
M. Wt: 286.41 g/mol
InChI Key: LBFYQOYPPWREAX-UHFFFAOYSA-N
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Description

Diethyl 2,3-di-sec-butylsuccinate is an organic compound with the molecular formula C16H30O4. It is a diester derivative of succinic acid, where the hydrogen atoms on the 2nd and 3rd carbon atoms are replaced by sec-butyl groups. This compound is known for its use as a stereoregulating component in titanium-magnesium catalysts for propylene polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,3-di-sec-butylsuccinate can be synthesized through the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the resulting dienes . The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available chemicals and solvents, and common chemical equipment .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-di-sec-butylsuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various ester derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

diethyl 2,3-di(butan-2-yl)butanedioate

InChI

InChI=1S/C16H30O4/c1-7-11(5)13(15(17)19-9-3)14(12(6)8-2)16(18)20-10-4/h11-14H,7-10H2,1-6H3

InChI Key

LBFYQOYPPWREAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C(C)CC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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